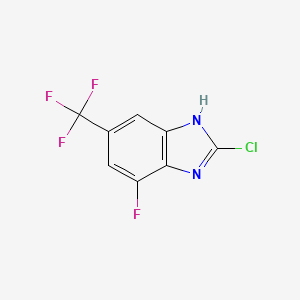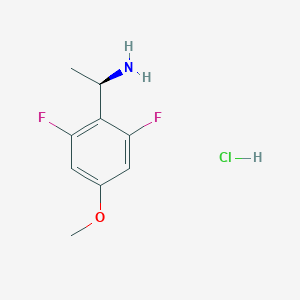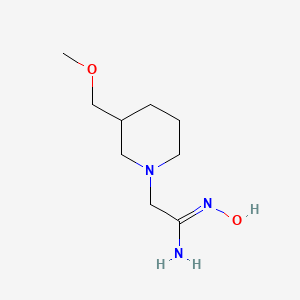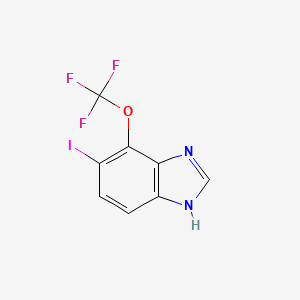
5-iodo-4-(trifluoromethoxy)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-(trifluoromethoxy)-1H-benzimidazole is a halogenated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-4-(trifluoromethoxy)-1H-benzimidazole typically involves the halogenation of benzimidazole derivatives. One common method is the direct iodination of 4-(trifluoromethoxy)-1H-benzimidazole using iodine or iodine monochloride in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-4-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include azido, thio, and alkoxy derivatives of benzimidazole.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds with various functional groups.
Applications De Recherche Scientifique
5-Iodo-4-(trifluoromethoxy)-1H-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-iodo-4-(trifluoromethoxy)-1H-benzimidazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. These interactions can lead to the modulation of various biological pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-4-thio-2′-deoxyuridine: Known for its radiosensitizing properties.
2-Chloro-5-iodo-4-(trifluoromethoxy)nicotinic acid: Another halogenated compound with similar structural features.
2-Fluoro-5-iodo-1-methylimidazole: A fluoroimidazole derivative with comparable reactivity.
Uniqueness
5-Iodo-4-(trifluoromethoxy)-1H-benzimidazole is unique due to the presence of both iodine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H4F3IN2O |
|---|---|
Poids moléculaire |
328.03 g/mol |
Nom IUPAC |
5-iodo-4-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4F3IN2O/c9-8(10,11)15-7-4(12)1-2-5-6(7)14-3-13-5/h1-3H,(H,13,14) |
Clé InChI |
HXGLAOUABGUADQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC=N2)OC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


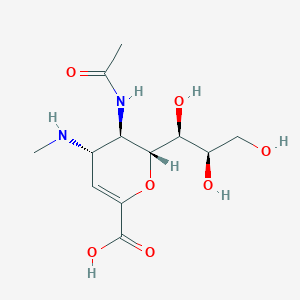
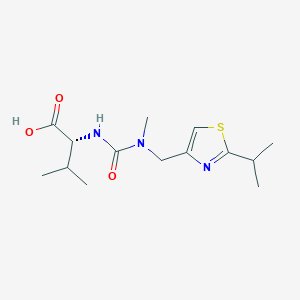
![trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;hydrogen sulfate](/img/structure/B13432121.png)
![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)

![7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B13432142.png)

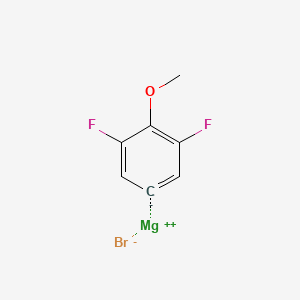
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
